molecular formula C7H14N2 B020426 (S,S)-2,8-Diazabicyclo[4,3,0]nonane CAS No. 151213-40-0

(S,S)-2,8-Diazabicyclo[4,3,0]nonane

Cat. No.: B020426
CAS No.: 151213-40-0
M. Wt: 126.2 g/mol
InChI Key: KSCPLKVBWDOSAI-NKWVEPMBSA-N
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Description

(S,S)-2,8-Diazabicyclo[4,3,0]nonane is a bicyclic compound characterized by its unique structure, which includes two nitrogen atoms positioned at the 2 and 8 locations of the bicyclo[4,3,0]nonane framework.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S,S)-2,8-Diazabicyclo[4,3,0]nonane typically involves the use of chiral induction reagents to ensure the desired stereochemistry. One common method involves the use of ®-2-amino-2-phenylethanol as a chiral induction reagent. The synthetic process includes multiple steps, such as imide formation, reduction, and debenzylation .

Industrial Production Methods: Industrial production methods for this compound often start with relatively inexpensive materials like pyridine-2,3-dicarboxylic acid. This compound is transformed into the piperidine ring of the target molecule through high-pressure hydrogenation. The pyrrolidine ring is then constructed through imide formation with benzyl amine, followed by reduction and debenzylation .

Chemical Reactions Analysis

Types of Reactions: (S,S)-2,8-Diazabicyclo[4,3,0]nonane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

(S,S)-2,8-Diazabicyclo[4,3,0]nonane has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: (S,S)-2,8-Diazabicyclo[4,3,0]nonane is unique due to its specific stereochemistry and the presence of nitrogen atoms at the 2 and 8 positions. This configuration imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

(4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCPLKVBWDOSAI-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC[C@H]2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151213-40-0, 151213-42-2
Record name (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151213-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,6S)-2,8-Diazabicyclo[4.3.0]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.802
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Pyrrolo[3,4-b]pyridine, octahydro-, (4aR,7aR)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

69 g (0.32 mol) of 6-benzyl-octahydropyrrolo[3,4-b]pyridine are hydrogenated in 450 ml of methanol over 7 g of palladium-on-active charcoal (5% strength) at 90° C./90 bar in the course of 3 hours. The catalyst is then filtered off, the filtrate is concentrated and the residue is distilled. 33.8 g (84.% of theory) of a colorless solid having a melting point of 65°-67° C. and a boiling point of 78° C./9 mbar are obtained.
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
7 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S,S)-2,8-Diazabicyclo[4,3,0]nonane
Reactant of Route 2
(S,S)-2,8-Diazabicyclo[4,3,0]nonane
Reactant of Route 3
(S,S)-2,8-Diazabicyclo[4,3,0]nonane
Reactant of Route 4
(S,S)-2,8-Diazabicyclo[4,3,0]nonane
Reactant of Route 5
(S,S)-2,8-Diazabicyclo[4,3,0]nonane
Reactant of Route 6
(S,S)-2,8-Diazabicyclo[4,3,0]nonane
Customer
Q & A

Q1: What is the role of (S,S)-2,8-Diazabicyclo[4,3,0]nonane in Moxifloxacin synthesis?

A1: this compound acts as a chiral auxiliary in a key step of Moxifloxacin synthesis [, ]. It reacts with a boron-chelated quinolone intermediate, facilitating the stereoselective introduction of the diazabicyclononane moiety at the C-7 position of the quinolone ring. This step is crucial for achieving the desired (S,S) configuration in Moxifloxacin, which is essential for its antibacterial activity.

Q2: How does the use of this compound contribute to the advantages of the described Moxifloxacin synthesis methods?

A2: The high selectivity provided by this compound during the nucleophilic substitution reaction leads to several advantages [, ]:

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